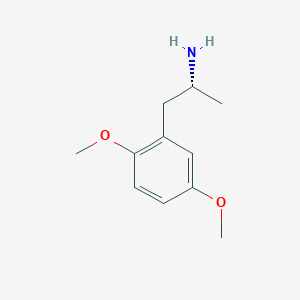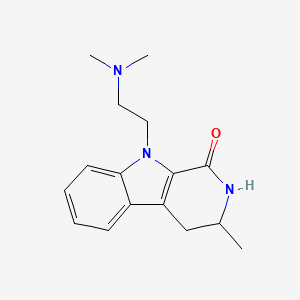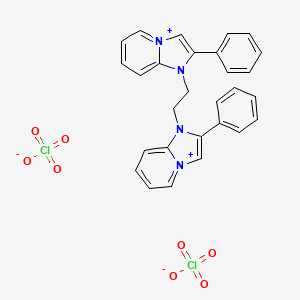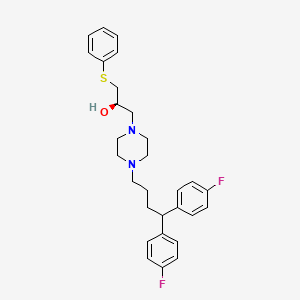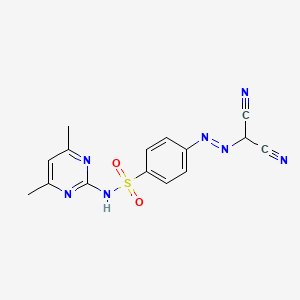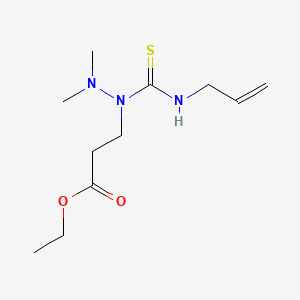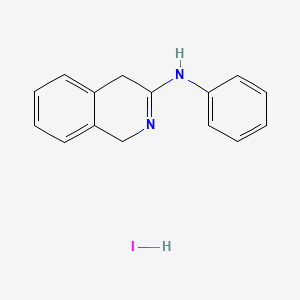
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide is a chemical compound with the molecular formula C15H14N2·HI It is known for its unique structure, which includes an isoquinoline core and a phenyl group
Méthodes De Préparation
The synthesis of 3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide typically involves the reaction of isoquinoline derivatives with phenylamine under specific conditions. The reaction is usually carried out in the presence of a hydriodic acid catalyst, which facilitates the formation of the hydriodide salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential pharmacological properties, including its effects on various biological pathways.
Industry: This compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide can be compared with other isoquinoline derivatives, such as:
Isoquinoline: A simpler structure without the phenyl group.
Quinoline: Similar core structure but different functional groups.
Phenylisoquinoline: Contains a phenyl group but differs in the position and nature of substituents.
The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
120130-47-4 |
|---|---|
Formule moléculaire |
C15H15IN2 |
Poids moléculaire |
350.20 g/mol |
Nom IUPAC |
N-phenyl-1,4-dihydroisoquinolin-3-amine;hydroiodide |
InChI |
InChI=1S/C15H14N2.HI/c1-2-8-14(9-3-1)17-15-10-12-6-4-5-7-13(12)11-16-15;/h1-9H,10-11H2,(H,16,17);1H |
Clé InChI |
PRMIKUXJTURSME-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CN=C1NC3=CC=CC=C3.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


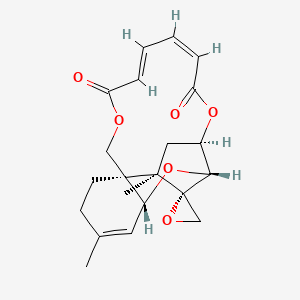
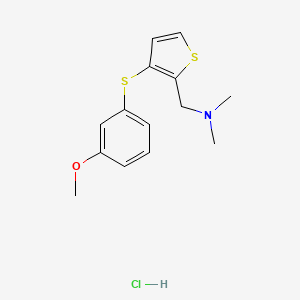

![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)
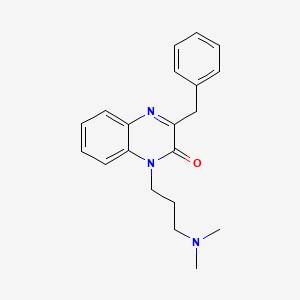
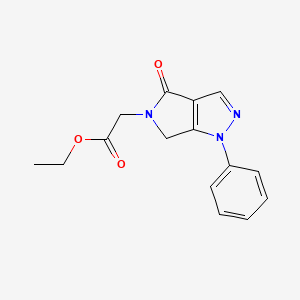
![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)

